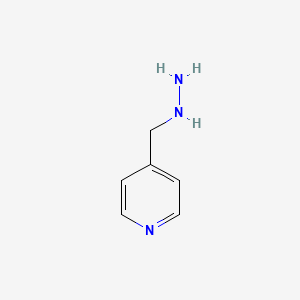

4-(Hydrazinylmethyl)pyridine

Description

The Pyridine (B92270) Nucleus: A Foundational Scaffold in Chemical and Biological Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active compounds. rsc.orgwikipedia.org Its structural similarity to benzene, with a nitrogen atom replacing a CH group, imparts unique physicochemical properties that are highly advantageous in drug design. wikipedia.orgpharmablock.com The nitrogen atom's presence makes the pyridine ring electron-deficient, influencing its reactivity and ability to form hydrogen bonds, which can enhance binding affinity to biological targets. pharmablock.com

This "privileged scaffold" is found in numerous FDA-approved drugs, highlighting its versatility and importance in medicinal chemistry. rsc.orgpharmablock.comrsc.org The pyridine moiety can improve a molecule's pharmacokinetic profile by enhancing properties like solubility and bioavailability. enpress-publisher.comajrconline.org Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com The structural and electronic characteristics of the pyridine ring make it a frequent choice for chemists aiming to develop new therapeutic agents. enpress-publisher.comajrconline.org

The pyridine ring is a fundamental component in many natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. rsc.orgnih.gov Its prevalence in both natural and synthetic compounds underscores its fundamental role in the chemical and biological sciences. dovepress.com

Chemical and Biological Significance of Hydrazine (B178648) and Hydrazone Functionalities

Hydrazine (N₂H₄) is a highly reactive inorganic compound consisting of two nitrogen atoms linked by a single bond. wikipedia.org It and its derivatives are utilized in a variety of industrial applications, including as rocket propellants, blowing agents for polymers, and in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgvedantu.comnih.gov In chemical synthesis, hydrazine serves as a potent reducing agent and a precursor for creating various heterocyclic compounds. iscientific.orgrsc.org

The reactivity of the hydrazine functional group makes it a valuable building block in organic synthesis. iscientific.org Hydrazones, which are formed by the reaction of hydrazines with aldehydes or ketones, possess the characteristic -NHN=CH- group. nih.govwikipedia.org This functional group is of great interest in medicinal chemistry due to its ability to participate in hydrogen bonding and chelate metal ions. researchgate.net

Hydrazone derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govresearchgate.net The versatility of the hydrazone scaffold allows for the design and synthesis of a diverse array of compounds with potential therapeutic applications. nih.govmdpi.com The formation of hydrazones is a key step in several important chemical reactions and they are considered valuable intermediates in the synthesis of various heterocyclic systems. wikipedia.orgnih.gov

Overview of Research Directions for 4-(Hydrazinylmethyl)pyridine and Its Structural Analogues

Research into this compound and its derivatives is multifaceted, exploring their potential in both medicinal and materials science. A primary focus is the synthesis of novel hydrazone derivatives by reacting this compound with various aldehydes and ketones. These new compounds are then screened for a range of biological activities.

Another significant area of research involves the use of this compound and its analogues as ligands in coordination chemistry. The pyridine nitrogen and the hydrazinyl group provide multiple coordination sites, allowing for the formation of stable complexes with various metal ions. These metal complexes are being investigated for their catalytic properties, as well as their potential as therapeutic agents.

Structural analogues of this compound, such as those with substitutions on the pyridine ring or modifications to the hydrazinylmethyl side chain, are also being synthesized and studied. For example, compounds like 3-chloro-4-(hydrazinylmethyl)pyridine (B1400992) are being explored to understand how different substituents influence the chemical and biological properties of the molecule. fluorochem.co.uk The dihydrochloride (B599025) salt of this compound is also of interest, likely due to its increased water solubility. calpaclab.com

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-5-6-1-3-8-4-2-6/h1-4,9H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLHEYVCMFJDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375458 | |

| Record name | Pyridin-4-ylmethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7112-39-2 | |

| Record name | Pyridin-4-ylmethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazinylmethyl Pyridine and Its Functionalized Analogues

Targeted Synthesis of 4-(Hydrazinylmethyl)pyridine Derivatives

The direct introduction of a hydrazinylmethyl group onto a pyridine (B92270) ring can be achieved through several reliable synthetic pathways. These methods typically involve the formation and subsequent reduction of a hydrazone intermediate or the nucleophilic displacement of a leaving group on a pre-functionalized pyridine.

Preparative Routes via Hydrazone Formation

A common and straightforward approach to this compound involves a two-step sequence starting from pyridine-4-carbaldehyde. The initial step is the condensation of the aldehyde with hydrazine (B178648) or a substituted hydrazine to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and often proceeds to high yields at room temperature or with gentle heating.

The second step involves the reduction of the C=N double bond of the hydrazone to the desired hydrazine. While various reducing agents can be employed, the Wolff-Kishner reduction is a classic and effective method for this transformation. This reaction is conducted under basic conditions at elevated temperatures, typically using a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. The driving force for this reaction is the formation of stable nitrogen gas.

Alternatively, catalytic hydrogenation can be employed for the reduction of the hydrazone. Catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere can effectively reduce the imine bond to an amine. asianpubs.orgliverpool.ac.uk This method often proceeds under milder conditions than the Wolff-Kishner reduction and can be more suitable for substrates with base-sensitive functional groups.

A general scheme for this synthetic route is presented below:

Scheme 1: Synthesis of this compound via Hydrazone Formation and Reduction

Step 1: Pyridine-4-carbaldehyde reacts with hydrazine hydrate (B1144303) to form pyridine-4-carbaldehyde hydrazone. Step 2: The hydrazone is reduced to this compound.

| Step | Reagents and Conditions | Product | Typical Yield (%) |

| 1. Hydrazone Formation | Pyridine-4-carbaldehyde, Hydrazine hydrate, Ethanol, Reflux | Pyridine-4-carbaldehyde hydrazone | >90 |

| 2. Reduction (Wolff-Kishner) | KOH, Diethylene glycol, 180-200 °C | This compound | 60-80 |

| 2. Reduction (Catalytic Hydrogenation) | H₂, PtO₂ or Rh/C, Ethanol, RT-50 °C | This compound | 70-90 |

Functional Group Interconversion Strategies on Pyridine Ring Systems

An alternative and widely used strategy for the synthesis of this compound is through the functional group interconversion of a pre-existing pyridine derivative. A key precursor for this approach is 4-(halomethyl)pyridine, most commonly 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. These intermediates can be synthesized from 4-pyridinemethanol (B147518) by reaction with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov

The synthesis of 4-(chloromethyl)pyridine hydrochloride has been reported starting from 4-picoline, which is first oxidized to isonicotinic acid. Subsequent esterification, reduction to 4-pyridinemethanol, and final reaction with thionyl chloride yields the desired product. google.com

Once the 4-(halomethyl)pyridine is obtained, the target this compound can be prepared via a nucleophilic substitution reaction with hydrazine hydrate. This reaction is typically performed in a suitable solvent like ethanol or isopropanol, and the hydrazine hydrate acts as both the nucleophile and the base to neutralize the hydrohalic acid byproduct. A similar synthetic route has been successfully employed for the preparation of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) from 2-chloro-5-(chloromethyl)pyridine. asianpubs.orgresearchgate.net

Scheme 2: Synthesis of this compound via Functional Group Interconversion

Step 1: 4-Pyridinemethanol is converted to 4-(chloromethyl)pyridine. Step 2: 4-(Chloromethyl)pyridine undergoes nucleophilic substitution with hydrazine hydrate to yield this compound.

| Precursor | Reagents and Conditions | Product | Typical Yield (%) |

| 4-Pyridinemethanol | SOCl₂, Toluene (B28343), Reflux | 4-(Chloromethyl)pyridine hydrochloride | >90 |

| 4-(Chloromethyl)pyridine | Hydrazine hydrate, Ethanol, Reflux | This compound | 70-85 |

Advanced Synthetic Strategies for Pyridine Scaffold Construction and Functionalization

While the targeted synthesis approaches are effective for producing specific derivatives, advanced strategies that construct the pyridine ring itself with the desired functional groups in place offer a more convergent and often more efficient route to complex analogues. These methods frequently rely on catalysis to achieve high levels of selectivity and efficiency.

Catalyst-Mediated Approaches to Pyridine Core Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of pyridine rings from simple, readily available starting materials. Copper and palladium catalysts, in particular, have been extensively studied for their ability to mediate a variety of C-C and C-N bond-forming reactions that are key to pyridine ring assembly.

Copper-catalyzed methodologies often involve the coupling of unsaturated precursors. For instance, the synthesis of polysubstituted pyridines can be achieved through the copper-catalyzed oxidative coupling of oxime acetates with toluene derivatives. These reactions provide a flexible and practical route to a wide range of functionalized pyridines.

Palladium-catalyzed reactions have been widely employed for the functionalization of pre-existing pyridine rings through C-H activation and for the construction of the pyridine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allow for the introduction of various substituents onto the pyridine ring with high regioselectivity. Furthermore, palladium catalysts can facilitate the intramolecular C-H arylation of pyridine derivatives to afford multiply fused heteroaromatic compounds. An efficient synthesis of multisubstituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes via Pd-catalyzed C-H activation has also been developed.

| Catalyst System | Reaction Type | Starting Materials | Product |

| Copper(I) salt and secondary amine | [3+3] condensation | O-acetyl ketoximes and α,β-unsaturated aldehydes | Substituted pyridines |

| Palladium acetate | Intramolecular C-H arylation | Pyridine and non-pyridine amides | Fused heterocyclic compounds |

| Palladium(II) acetate | C-H alkenylation/Aza-6π-electrocyclization | α,β-Unsaturated oxime ethers and alkenes | 4-Aryl-substituted pyridines |

Zeolites, with their well-defined microporous structures and acidic properties, serve as highly effective catalysts for the synthesis of pyridines from simple acyclic precursors. The industrial production of pyridine often relies on the gas-phase reaction of acetaldehyde, formaldehyde, and ammonia (B1221849) over a ZSM-5 zeolite catalyst. The shape-selectivity of the zeolite channels plays a crucial role in determining the product distribution, favoring the formation of pyridine over other alkylated derivatives.

The catalytic activity of zeolites in pyridine synthesis is influenced by factors such as the Si/Al ratio, which affects the acidity of the catalyst, and the pore structure. For instance, in the aminocyclization reaction between acrolein and ammonia, the acrolein conversion has been shown to correlate with the total acidity of Y-type zeolites. The selectivity towards specific picoline isomers can also be tuned by modifying the Brønsted to Lewis acid site ratio.

| Zeolite Type | Reactants | Key Products |

| ZSM-5 | Acetaldehyde, Formaldehyde, Ammonia | Pyridine, Picolines |

| H-ZSM-5 | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines, Lutidines |

| Y-type zeolites | Acrolein, Ammonia | Pyridine, 3-Picoline |

Metal-Free and Green Chemistry Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Metal-free protocols are particularly desirable to prevent contamination of the final products with residual metals.

One prominent green strategy involves the use of microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov For instance, a one-pot, four-component reaction to synthesize novel pyridine derivatives has been successfully carried out using microwave irradiation in ethanol, an environmentally benign solvent. nih.gov This approach highlights the efficiency and reduced environmental impact of modern synthetic protocols. Another green approach is the use of aqueous media for reactions, which is both cost-effective and safe. rsc.org A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported to occur in water under ambient conditions, achieving quantitative yields on a gram scale in minutes. rsc.orgyork.ac.uk

Furthermore, the use of organocatalysts, such as guanidine (B92328) hydrochloride, under microwave-mediated and solvent-free conditions represents a significant advance in the eco-friendly synthesis of fused pyridine systems like pyrimido[1,2-a]benzimidazole. rsc.org These protocols are characterized by their operational simplicity, broad functional group tolerance, and scalability. rsc.org The shift towards such methods underscores a commitment to sustainable chemical manufacturing. nih.gov

| Methodology | Key Features | Typical Conditions | Advantages | Source |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, four-component reaction | Ethanol, Microwave irradiation (2-7 min) | Excellent yields (82-94%), short reaction time, pure products | nih.gov |

| Aqueous Synthesis | NaOH-promoted cycloisomerization | Water, Ambient temperature | Quantitative yield, rapid, metal-free, scalable | rsc.org |

| Organocatalysis | Guanidine hydrochloride catalyst | Solvent-free, Microwave irradiation | Metal-free, operational simplicity, high yields | rsc.org |

Photochemical C–H Functionalization of Pyridines

Direct carbon-hydrogen (C–H) functionalization is a powerful strategy for modifying pyridine rings, as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.netrsc.org Photochemical methods, which utilize visible light to drive reactions, are considered energy-efficient and environmentally friendly. nih.gov

A novel photochemical approach for the functionalization of pyridines involves the generation of pyridinyl radicals. iciq.orgnih.gov In this process, a dithiophosphoric acid catalyst performs three roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form the pyridinyl radical, and a hydrogen atom abstractor to activate the coupling partner. iciq.orgnih.gov This method allows for the formation of a new C(sp²)–C(sp³) bond with distinct positional selectivity that differs from classical Minisci chemistry. nih.gov The coupling of the pyridinyl radical with an allylic radical, for example, can be achieved with high regioselectivity, offering a direct route to C4-alkylated pyridines. nih.gov

This strategy is part of a broader trend of using photocatalysis for the C-H functionalization of nitrogen-containing heterocycles. nih.gov While direct photochemical installation of a hydrazinylmethyl group onto a pyridine ring has not been detailed, this methodology provides a framework for introducing alkyl or functionalized alkyl groups, which could then be elaborated into the desired moiety in subsequent synthetic steps.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Selectivity | Source |

|---|---|---|---|---|

| Organocatalytic Functionalization | Dithiophosphoric acid | Pyridinyl radical | C4-positional selectivity | iciq.orgnih.gov |

| Aerobic Oxidative Coupling | Rose Bengal (photocatalyst) | Radical intermediates | α-amino C-H functionalization | nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains structural elements of each starting material. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govacsgcipr.org They are particularly well-suited for creating libraries of substituted pyridines.

Several classic MCRs are used for pyridine synthesis. The Hantzsch pyridine synthesis, for example, is a well-known method that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Another important route is the Bohlmann–Rahtz pyridine synthesis, which directly yields the aromatic pyridine product. acsgcipr.org These reactions can be performed as "one-pot" processes, which simplifies the synthetic procedure and reduces waste. acsgcipr.org

Modern advancements have adapted these MCRs to align with green chemistry principles. For example, the Hantzsch dihydropyridine synthesis can be performed under mechanochemical conditions (ball-milling or grinding), often eliminating the need for solvents. nih.gov These strategies are amenable to techniques like microwave heating or flow chemistry, which can significantly reduce reaction times and improve yields. acsgcipr.org While MCRs offer a powerful platform for generating a wide array of functionalized pyridines, the incorporation of a hydrazinylmethyl group would typically require the use of a building block already containing this functionality or a precursor that can be easily converted to it.

| Reaction Name | Reactants | Initial Product | Key Features | Source |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-dicarbonyl compounds (2 equiv.), Ammonia | Dihydropyridine | Requires subsequent oxidation step; can be adapted for mechanochemical synthesis | acsgcipr.orgnih.gov |

| Bohlmann–Rahtz Synthesis | Enamine, Ethynyl ketone | Substituted Pyridine | Directly yields aromatic pyridine | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone, Ammonia | Pyridinone | Directly yields aromatic pyridine derivative | acsgcipr.org |

Stereoselective Synthesis of Chiral Pyridine Derivatives

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. researchgate.netnih.govnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One effective strategy for creating chiral pyridines is the catalytic asymmetric conjugate addition to activated alkenyl pyridines. researchgate.netnih.gov For instance, the highly enantioselective copper-catalyzed addition of Grignard reagents to β-substituted alkenyl pyridines has been reported. nih.gov This method is enhanced by the use of a Lewis acid, such as BF₃·Et₂O or TMSOTf, to activate the pyridine ring and increase the reactivity of the olefin. nih.gov This approach allows for the introduction of a wide variety of alkyl groups at the β-position with excellent enantioselectivity. nih.gov

Another powerful method for accessing chiral pyridine derivatives is the catalytic stereoselective dearomatization of the pyridine ring. mdpi.com This process converts the flat, aromatic pyridine into a non-aromatic, three-dimensional structure, such as a dihydropyridine or a piperidine (B6355638), creating one or more stereocenters. mdpi.com These chiral, partially saturated pyridine rings are versatile synthetic intermediates and are present in numerous bioactive molecules and natural products. mdpi.com While these methods focus on introducing chirality either in a side chain or within the pyridine ring itself, they provide a robust foundation for the potential synthesis of chiral analogues of this compound.

| Methodology | Catalyst/Reagent System | Substrate | Outcome | Source |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Copper-chiral diphosphine ligand / Lewis acid / Grignard reagent | β-substituted alkenyl pyridines | Highly enantioselective formation of alkylated chiral pyridines | researchgate.netnih.gov |

| Stereoselective Dearomatization | Various transition metal catalysts | Pyridine derivatives | Synthesis of enantioenriched dihydropyridines and piperidines | mdpi.com |

| Chemoenzymatic Synthesis | Enzymatic kinetic resolution | 4-chloro-2-(1-hydroxyalkyl)pyridines | Formation of chiral 4-(N,N-dimethylamino)pyridine derivatives | researchgate.net |

Coordination Chemistry of 4 Hydrazinylmethyl Pyridine and Pyridine Hydrazone Ligands

Ligand Design and Coordination Modes

The versatility of 4-(hydrazinylmethyl)pyridine in coordination chemistry stems from its ability to act as a simple N-donor ligand or as a precursor to more complex multidentate chelating agents.

The nitrogen atom of the pyridine (B92270) ring in this compound is a primary site for coordination to a metal center. This behavior is analogous to other 4-substituted pyridines, such as 4-(hydroxymethyl)pyridine (hmpy). In complexes with these types of ligands, the pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal ion. This typically results in a terminal, monodentate coordination mode.

Studies on the closely related 4-(hydroxymethyl)pyridine have shown that it readily forms complexes with various metal ions where it coordinates solely through the pyridine nitrogen. For example, in several cobalt(II) and nickel(II) thiocyanate (B1210189) complexes, four 4-(hydroxymethyl)pyridine ligands coordinate to the metal center in a terminal fashion, completing an octahedral geometry around the metal. mdpi.comresearchgate.nettrdizin.gov.tr In these structures, the hydroxymethyl group does not participate in coordination but often engages in hydrogen bonding, which helps to stabilize the crystal lattice. mdpi.com Similarly, the hydrazinylmethyl group of this compound is expected to remain pendant and non-coordinating when the ligand acts as a simple N-donor.

The strength of this coordination bond can be influenced by the nature of the substituent at the 4-position of the pyridine ring. cdnsciencepub.com For ligands like 4-(hydroxymethyl)pyridine, the Co–N bond distances in octahedral complexes are typically in the range of 2.099 to 2.179 Å. mdpi.com

Table 1: Examples of N-Donor Coordination in 4-Substituted Pyridine Complexes

| Compound Formula | Metal Ion | Coordination Mode of Pyridine Ligand | Coordination Geometry | Ref. |

|---|---|---|---|---|

| [Co(NCS)₂(hmpy)₄] | Co(II) | Terminal N-donor | Octahedral | mdpi.comresearchgate.net |

| [Ni(NCS)₂(hmpy)₄] | Ni(II) | Terminal N-donor | Octahedral | researchgate.net |

| [CuCl₂(py)₄] type | Cu(II) | Terminal N-donor | Octahedral | cdnsciencepub.com |

Note: hmpy = 4-(hydroxymethyl)pyridine; py = pyridine. Data is based on analogous 4-substituted pyridine systems.

The hydrazinyl group of this compound is a key functional group for designing multidentate ligands. Through a straightforward condensation reaction with an aldehyde or a ketone, a hydrazone derivative is formed. These pyridine-hydrazone ligands are highly effective chelating agents.

The resulting Py-CH₂-N-N=CR₂ structure contains multiple donor sites: the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms on the R groups. This allows the ligand to bind to a metal ion in a pincer-like fashion, forming stable five- or six-membered chelate rings. This multidentate chelation is a common and powerful coordination mode for pyridine-hydrazone ligands. scielo.org.comdpi.com For instance, ligands derived from the condensation of pyridine-2-carboxaldehyde with various hydrazides act as tridentate N,N,O donors, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen. tandfonline.com Similarly, a hydrazone derived from this compound would be expected to coordinate at minimum in a bidentate fashion through the pyridine nitrogen and the imine nitrogen.

Transition Metal Complexation Studies

The versatile coordination modes of this compound and its hydrazone derivatives enable the formation of a wide array of complexes with both first-row and heavier transition metals.

First-row transition metals readily form complexes with pyridine-hydrazone ligands. The specific geometry and properties of the complex depend on the metal ion, the other ligands present, and the stoichiometry of the reaction.

Copper(II): Cu(II) complexes with pyridine-hydrazone ligands are common. For example, a hydrazone ligand derived from 2-acetyl furan (B31954) and ethyl hydrazinecarboxylate forms a 1D coordination polymer with Ag(I), showcasing the bridging potential of such ligands. grafiati.com A Cu(II) complex with a pyridine-hydrazone ligand derived from diclofenac (B195802) showed a square planar geometry. rsc.org In another example, Cu(II) complexes with pyridine-4,5-dicarboxylate esters coordinate in a bidentate fashion through two nitrogen atoms. rsc.org

Cobalt(II): Cobalt(II) forms various complexes with pyridine-hydrazone type ligands. In one instance, a Schiff base from isoniazid (B1672263) and pyridine-4-carboxaldehyde coordinates to Co(II) through the pyridine nitrogen, forming an octahedral complex with water molecules. scirp.org A seven-coordinate Co(II) complex with a pentadentate N₃O₂ pyridine-hydrazone ligand adopted a pentagonal-bipyramidal geometry. tandfonline.com

Iron(III): Iron complexes with pyridine-hydrazone ligands have also been studied. An Fe(III) complex with 3-(hydroxymethyl)pyridine and thiocyanate ligands resulted in a high-spin (S = 5/2) octahedral complex, with the pyridine ligands in the axial positions. researchgate.nettandfonline.com

Nickel(II): Nickel(II) readily forms complexes with N-donor ligands. For instance, Ni(II) chloride reacts with 4-(hydroxymethyl)pyridine and thiocyanate to form discrete octahedral complexes. researchgate.net Unsymmetric azine-based ligands containing a pyridine moiety coordinate to Ni(II) in a tridentate κ³N,N',N' mode. nih.gov

Table 2: Representative First-Row Transition Metal Complexes with Analogous Pyridine-Hydrazone Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Features | Ref. |

|---|---|---|---|---|

| Co(II) | 2,6-diacetylpyridine bis(4-hydroxybenzoylhydrazone) | Pentagonal-bipyramidal | Seven-coordinate; pentadentate N₃O₂ ligand | tandfonline.com |

| Co(II) | N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Octahedral | N-donor coordination from pyridine ring | scirp.org |

| Fe(III) | 3-(hydroxymethyl)pyridine | Octahedral | High-spin Fe(III) with axial pyridine ligands | researchgate.nettandfonline.com |

| Ni(II) | Unsymmetric (2-pyridyl)(4-imidazolyl)azine | Octahedral | Tridentate κ³N,N',N' coordination | nih.gov |

Heavier metal ions also form stable complexes and coordination polymers with pyridine-hydrazone type ligands.

Lead(II): Pb(II) has been shown to form a series of coordination polymers with different pyridine-hydrazine based linkers. rsc.org The structures range from 1D chains to 3D frameworks, driven by the dual donor and electrophilic behavior of the Pb(II) ion, which participates in both covalent and non-covalent tetrel bonding. rsc.org For example, 1,2-bis(pyridin-3-ylmethylene)hydrazine forms a 3D framework with Pb(II) and thiocyanate ions. rsc.org

Zinc(II): Zn(II) complexes with pyridine-thiazole hydrazone derivatives have been synthesized and structurally characterized, revealing coordination through the pyridine and thiazole (B1198619) nitrogens. grafiati.comresearchgate.net A coordination polymer of Zn(II) with 1,2-bis(4-pyridyl)hydrazine (B104831) and terephthalic acid forms a 2D interpenetrating network. researchgate.net

Silver(I): Ag(I) complexes often exhibit interesting supramolecular structures. For example, Ag(I) reacts with a ditopic pyrimidine-hydrazone ligand to form double helicates in solution. nih.gov A polymeric silver(I) complex with pyridine-3,5-dicarboxylate (B1229872) and pyrimidine (B1678525) shows strong solid-state fluorescence and features close Ag-Ag interactions. tandfonline.com

Supramolecular Architectures and Coordination Polymers

The ability of the pyridine ring to act as a bridging unit between two metal centers is a key feature in the formation of supramolecular structures. When this compound or its derivatives are used, the pyridine nitrogen can coordinate to one metal center, while another part of the ligand (e.g., a second pyridine ring incorporated into the hydrazone) or another functional group bridges to a second metal center.

This bridging capability leads to the self-assembly of extended networks, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs). For instance, cobalt(II) thiocyanate complexes with 4-(hydroxymethyl)pyridine can form 1D chains where the Co(II) cations are linked by bridging pyridine ligands. mdpi.comresearchgate.net Similarly, Zn(II) has been used with 1,2-bis(4-pyridyl)hydrazine to construct 2D and 3D coordination polymers, where the hydrazine-based ligand links the metal centers into extended networks. researchgate.netrsc.org The final architecture is often influenced by the choice of metal ion, the counter-anion, and the solvent used during synthesis. nih.govrsc.org These supramolecular structures are of interest for their potential applications in areas such as catalysis, gas storage, and luminescent materials. tandfonline.comresearchgate.net

Biomimetic Modeling of Enzyme Active Sites with Pyridine Ligands

The intricate and highly specific environments of enzyme active sites have long been a source of inspiration for inorganic chemists. The development of synthetic molecules that replicate the structure and, to some extent, the function of these biological catalysts is a significant goal in coordination chemistry. Pyridine-containing ligands, including those derived from this compound and the broader class of pyridine-hydrazones, have emerged as exceptionally versatile platforms for constructing these biomimetic models. nih.govescholarship.org Their appeal lies in their modular synthesis, tunable electronic properties, and ability to form stable complexes with a wide range of transition metals that are prevalent in metalloenzyme cores. scispace.comnih.govuniovi.es

A notable success in this field has been the modeling of the [Fe]-hydrogenase active site. bohrium.com This enzyme features a unique iron-guanylylpyridinol (FeGP) cofactor responsible for the reversible activation of molecular hydrogen. bohrium.com Researchers have successfully synthesized mononuclear iron complexes that replicate key features of this active site by employing acylmethyl(hydroxymethyl)pyridine and acylmethylpyridinol ligands. bohrium.comnih.govacs.org These synthetic models are crucial for understanding the relationship between the unique ligand environment and the enzyme's catalytic activity. bohrium.com For instance, the synthesis of acylmethyl(hydroxymethyl)pyridine ligand-containing [Fe]hydrogenase model complexes has been achieved through the nucleophilic substitution reaction of 2-(4-MeC6H4SO3CH2)-6-HOCH2C5H3N with Na2Fe(CO)4. nih.govacs.org The resulting iron thiolate complexes have demonstrated reactivity consistent with the proposed role of cysteine residues in the native enzyme, providing valuable insights into its mechanism. bohrium.com

| Ligand Type | Modeled Enzyme | Metal Center | Key Research Finding |

| Acylmethyl(hydroxymethyl)pyridine | [Fe]Hydrogenase | Iron (Fe) | Synthesis of the first model complexes containing this ligand, providing insight into the enzyme's active site structure. nih.govacs.org |

| Acylmethylpyridinol | [Fe]Hydrogenase | Iron (Fe) | Creation of mononuclear iron models that mimic the FeGP cofactor and study the role of thiolate ligation. bohrium.com |

The utility of pyridine-hydrazone ligands extends beyond hydrogenase models. They are employed to mimic the active sites of a variety of other metalloenzymes, such as oxidases and peroxidases. nih.govresearchgate.net Hydrazone Schiff bases, formed by the condensation of a hydrazine (B178648) derivative (like this compound or isonicotinohydrazide) with an aldehyde or ketone, can act as tridentate ligands, coordinating to metal ions through pyridine nitrogen, azomethine nitrogen, and an oxygen or sulfur donor atom. researchgate.netsci-hub.sebendola.com This NNO or NNS donor set is found in the active sites of many enzymes. researchgate.netsci-hub.se

For example, iron(II/III) complexes with hydrazone Schiff base ligands have been synthesized as functional models for phenoxazinone synthase, an enzyme that catalyzes the final step in the biosynthesis of the antibiotic actinomycin (B1170597) D. nih.gov These models, incorporating pyridine or benzimidazole (B57391) moieties, successfully mimic aspects of the enzyme's function. nih.gov Similarly, vanadium complexes with hydrazone ligands have been studied for their potential to model the catalytic activity of vanadium-dependent haloperoxidases, which are involved in oxidation and oxygen transfer reactions. sci-hub.se The ability to systematically modify the pyridine and hydrazone components allows for fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn influences its biomimetic reactivity. nih.gov

| Pyridine-Hydrazone Ligand Derivative | Modeled Enzyme/Function | Metal Ion(s) | Coordination Mode |

| (E)-N′-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide | General oxidase/peroxidase models | Co(II), Mn(IV), Zn(II) | Monoanionic or dianionic tridentate. researchgate.net |

| Hydrazone Schiff base of acetylpyridine and thiosemicarbazide | Vanadium Haloperoxidase | Vanadium (V) | Tridentate (NNS donor). sci-hub.se |

| 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazone | General biological mimics | Cu(II), Mn(II), Co(II), Ni(II) | Tridentate. researchgate.net |

| 2,6-Diacetylpyridine bis(anthraniloyl hydrazone) | Catechol Oxidase, Phosphatase models | Nickel (II) | NNO tridentate. researchgate.net |

| Pyridine-containing tetraaza macrocycles | Rieske Oxygenase | Iron (IV) | Stabilizes high-valent metal intermediates. uniovi.es |

The research into these biomimetic complexes underscores the power of coordination chemistry to deconstruct complex biological systems. By creating and studying simpler, well-defined models, scientists can probe the fundamental principles that govern enzyme catalysis, paving the way for the design of novel, highly efficient artificial catalysts for a range of chemical transformations. nih.gov

Catalytic Applications and Reaction Mechanisms Involving Pyridine Based Systems

Catalytic Activity of 4-(Hydrazinylmethyl)pyridine Analogues

The reactivity of pyridine (B92270) derivatives is heavily influenced by the substituents on the pyridine ring, which modulate the electronic properties and steric environment of the nitrogen atom. This allows for the fine-tuning of their catalytic behavior in a range of applications.

Pyridine and its derivatives can function as base catalysts in elimination reactions, such as dehydrobromination, which are fundamental for the synthesis of alkenes from alkyl halides. fiveable.mecatalysis.blog The reaction typically proceeds through a base-catalyzed elimination mechanism where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, facilitating the formation of a double bond and the expulsion of the bromide ion. fiveable.me

In the context of organometallic chemistry, pyridine-based ligands are components of coordination compounds that can undergo dehydrohalogenation. wikipedia.org The general principle involves the reaction [B–H]+···[X–MLn]− ⇌ [B–MLn] + HX, where 'B' can be a basic ligand like pyridine. wikipedia.org This process is relevant in the formation of catalytically active species. For instance, pyridine-based pincer ligands have been utilized in catalytic systems where a dehydrobromination step with a base is part of the catalyst activation or reaction cycle. ethz.ch

Pyridine-based systems have demonstrated significant utility in electrocatalytic oxidation. A notable example is the oxidation of 4-(hydroxymethyl)pyridine to 4-formyl pyridine. Studies have successfully employed modified electrodes to achieve this transformation. One such system utilizes a novel electrode made of bimetallic platinum-palladium (Pt-Pd) nanoclusters co-deposited on a polypyrrole (PPy) modified indium tin oxide (ITO) surface. ethz.chacs.org

The electrocatalytic oxidation of 4-(hydroxymethyl)pyridine was assessed using cyclic voltammetry in an aqueous acidic medium. ethz.ch A marked increase in the anodic peak current was observed with the modified Pt–Pd/PPy/ITO electrode compared to a bare ITO electrode, indicating superior electrochemical activity towards the alcohol oxidation. ethz.ch The completion of the reaction to form 4-formyl pyridine was confirmed by GC-MS analysis. ethz.ch

Further research into the electroreduction of 4-(hydroxymethyl)pyridine on a silver electrode revealed that it produces 1,2-bis(4-pyridyl)ethane (B167288), the same product obtained from the reduction of 4-pyridinecarboxaldehyde. acs.org This highlights the complex reaction pathways available to pyridine derivatives under electrochemical conditions.

| Electrode System | Medium | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Pt–Pd/PPy/ITO | Aqueous H₂SO₄ (0.01 M) with 10 mM NaNO₃ | Cyclic Voltammetry (CV) | Enhanced anodic peak current (7.4148 × 10⁻⁷ A cm⁻²) compared to bare ITO, indicating efficient oxidation to 4-formyl pyridine. | ethz.ch |

| Ag Electrode | Aqueous 0.1M KCl (pH 3 and 7) | CV, Surface-Enhanced Raman Spectroscopy (SERS) | Electrochemical reduction yields 1,2-bis(4-pyridyl)ethane as the major product. | acs.org |

The hydrogenation of the pyridine ring to produce piperidine (B6355638) derivatives is a critical transformation in the synthesis of pharmaceuticals and natural products. rsc.org Due to the aromatic stability of the pyridine nucleus, this reduction often requires catalysts and can be challenging. rsc.org

A variety of heterogeneous catalysts have been developed for this purpose. A highly dispersed 5% Ru/C catalyst showed excellent activity, achieving complete conversion of pyridine to piperidine with 100% selectivity under optimal conditions (100 °C, 3.0 MPa H₂). fiveable.me The order of catalytic activity for noble metals on a carbon support was found to be Ru/C > Pd/C > Pt/C > Ir/C. fiveable.me Studies on the hydrogenation reactivity of substituted pyridines over Ru/C indicated that electronic factors are significant, with the reactivity order being pyridine ≈ 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine (B42270). fiveable.me Another study using Ru-Pd/Ac and Ru-Pt/γ-Al₂O₃ catalysts found a similar reactivity sequence: 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine. acs.org

Bimetallic nanoparticles of palladium with silver or copper have also been shown to be highly active, achieving 99% pyridine conversion and 99% piperidine selectivity under mild conditions (60°C, 70 atm H₂). researchgate.net Platinum(IV) oxide (PtO₂, Adams' catalyst) is another effective, albeit mild, catalyst for hydrogenating substituted pyridines in glacial acetic acid, which acts as a protic solvent. rsc.org

| Catalyst | Substrate | Conditions | Conversion | Selectivity to Piperidine | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | Pyridine | 100 °C, 3.0 MPa H₂ | 100% | 100% | fiveable.me |

| Pd-Ag or Pd-Cu Bimetallic Nanoparticles | Pyridine | 60 °C, 70 atm H₂ | 99% | 99% | researchgate.net |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | Room Temp, 50-70 bar H₂, Glacial Acetic Acid | High | High (for piperidine derivatives) | rsc.org |

| Ru-Pd/Ac | Pyridine, 2-Methylpyridine | Not specified | 100% | ~100% | acs.org |

Pyridine Derivatives as Ligands in Organometallic Catalysis

Pyridine-containing molecules are among the most versatile and widely used ligands in coordination chemistry and homogeneous catalysis. bhu.ac.inrsc.org Their stability, well-understood chemistry, and tunable electronic properties make them suitable for a vast array of metal ions. bhu.ac.in They can act as simple monodentate ligands, or more commonly, be incorporated into multidentate chelating structures that enhance the stability and control the reactivity of the metal center. bhu.ac.inresearchgate.net

Pyridine-based ligands are crucial in stabilizing metal complexes in low oxidation states and can serve as "electron reservoirs". researchgate.net This property is exploited in organometallic catalysts for various transformations. For example, neophylpalladium complexes containing pyridine-carboxylate ligands efficiently catalyze the aerobic oxidation of a range of alcohols without needing additives. whiterose.ac.uk The design of these ligands leaves room for both the substrate (alkoxide) and a free coordination site, creating an ideal environment for the key β-hydride elimination step. whiterose.ac.uk

In another example, Cp*IrIII complexes featuring pyridine-alkoxide ligands are potent precatalysts for homogeneous water and C–H oxidation. nih.gov Modifying the substituents on both the pyridine and alkoxide components of the ligand was found to significantly affect the catalyst's activation behavior and oxidation kinetics, demonstrating a highly tunable system. nih.gov Similarly, iron complexes with tetra-aza macrocyclic ligands incorporating a pyridine unit (pyridinophanes) have been shown to catalyze C-C coupling reactions. pearson.com Studies revealed that substituting the pyridine ring directly regulates the electronic properties of the iron center and, consequently, its catalytic activity. pearson.com

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing catalysts and designing new ones. For pyridine-based systems, mechanistic studies have provided deep insights into their catalytic roles.

In elimination reactions , the mechanism often involves the pyridine nitrogen acting as a base to abstract a proton, initiating the elimination cascade in a classic E2-type pathway. fiveable.me

For the electrocatalytic oxidation of 4-(hydroxymethyl)pyridine , a proposed mechanism on a Pt-Pd bimetallic surface involves the adsorption of the alcohol onto the catalyst surface, followed by a series of electron and proton transfer steps that lead to the oxidized product, 4-formyl pyridine. ethz.ch In related systems, such as the electrocatalytic oxidation of ammonia (B1221849) facilitated by ferrocenes with pendant pyridine arms, the mechanism involves a hydrogen-bonding interaction between the ammonia and the pyridine. catalysis.blog This interaction makes the ammonia more electron-rich, lowering the potential required for its oxidation via a proton-coupled electron transfer (PCET) pathway. catalysis.blog

The hydrogenation of the pyridine nucleus has been investigated through detailed computational and experimental studies. Density functional theory (DFT) calculations on the hydrogenation of a substituted pyridine catalyzed by a Lewis acid revealed a five-stage pathway: 1) formation of a frustrated Lewis pair (FLP) between the borane (B79455) catalyst and the pyridine; 2) activation of H₂ by the FLP; 3) intramolecular hydride transfer to form a dihydropyridine (B1217469); 4) a second hydrogenation step to form a tetrahydropyridine; and 5) a final hydrogenation to yield the piperidine product.

Advanced Analytical Methodologies for Characterization of 4 Hydrazinylmethyl Pyridine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 4-(hydrazinylmethyl)pyridine derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, providing information on the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy of pyridine (B92270) derivatives reveals characteristic chemical shifts for the protons on the pyridine ring. Protons in the α-position (adjacent to the nitrogen) are the most deshielded and appear at the lowest field (downfield), typically around 8.5 ppm. The β- and γ-protons resonate at higher fields (upfield). For a 4-substituted pyridine like this compound, the protons at the 2 and 6 positions (α to nitrogen) would be chemically equivalent, as would the protons at the 3 and 5 positions (β to nitrogen), leading to a simplified spectrum. The methylene (B1212753) (-CH₂-) protons and the hydrazinyl (-NHNH₂) protons would exhibit distinct signals, with their chemical shifts influenced by neighboring groups and solvent effects.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring show distinct resonances, with the carbon atom attached to the nitrogen atom typically appearing at a lower field. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom in the molecule.

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.

COSY spectra reveal couplings between neighboring protons, helping to piece together molecular fragments.

HSQC correlates proton signals with the carbon atoms to which they are directly attached.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 (α-H) | ~8.5 | ~150 |

| C3/C5 (β-H) | ~7.2-7.8 | ~124 |

| C4 (γ-position) | - | ~140-155 |

| Methylene (-CH₂-) | Variable | Variable |

| Hydrazine (B178648) (-NHNH₂) | Variable | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Infrared (IR), and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR and IR spectroscopy are based on the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of specific bonds. In the context of this compound derivatives, characteristic absorption bands would be observed for:

N-H stretching of the hydrazine group, typically in the region of 3200-3400 cm⁻¹.

C-H stretching of the aromatic pyridine ring (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹).

C=N and C=C stretching vibrations of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region. researchgate.net

Pyridine ring breathing modes , which are often observed around 990-1050 cm⁻¹. researchgate.net

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring breathing mode, for instance, often gives a strong signal in the Raman spectrum. nih.gov For metal complexes of this compound derivatives, Raman spectroscopy can also provide information on the metal-ligand vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200-3400 | FT-IR/IR |

| Aromatic C-H Stretch | >3000 | FT-IR/IR, Raman |

| Aliphatic C-H Stretch | <3000 | FT-IR/IR, Raman |

| C=N/C=C Ring Stretch | 1400-1600 | FT-IR/IR, Raman |

| Pyridine Ring Breathing | 990-1050 | Raman (strong), FT-IR/IR (variable) |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyridine and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring. Pyridine typically exhibits strong absorptions around 200-270 nm. sielc.com The substitution on the pyridine ring, such as the hydrazinylmethyl group, can cause a shift in the absorption maxima (a chromophoric shift) and a change in the absorption intensity. The formation of metal complexes with this compound derivatives often leads to new absorption bands in the visible region, known as charge-transfer bands, which can result in colored solutions.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. For derivatives of this compound that form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), ESR spectroscopy can provide valuable information about the electronic structure and the coordination environment of the metal center. researchgate.net The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive to the geometry of the complex and the nature of the coordinating atoms.

Magnetic susceptibility measurements provide information on the magnetic properties of a material. For metal complexes of this compound derivatives, these measurements can determine whether the complex is paramagnetic, diamagnetic, or exhibits more complex magnetic behavior like antiferro- or ferromagnetic coupling between metal centers. rsc.org This information is crucial for understanding the electronic communication between metal ions bridged by the pyridine-containing ligand.

Mass Spectrometry for Molecular Characterization (LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products. nih.govrsc.org For this compound derivatives, LC-MS can be used to confirm the molecular weight of the synthesized compounds.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, which causes ionization and extensive fragmentation of the molecule. dokumen.pub The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond between the pyridine ring and the methylene group, and from the fragmentation of the hydrazine moiety. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Diffraction Techniques for Solid-State Structure Determination (X-ray Crystallography, XRPD)

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Crystallography is the most definitive method for determining the molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique can unambiguously confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule and its packing in the crystal lattice. nih.govnih.gov In the case of metal complexes, it reveals the coordination geometry around the metal ion.

X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal X-ray diffraction, XRPD is a valuable tool for identifying crystalline phases, determining the purity of a sample, and studying polymorphism. mdpi.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

Thermal Analysis (TGA) and Morphological Studies (SEM)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition pathways of this compound derivatives, particularly when they are part of coordination complexes. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on solvent loss, ligand decomposition, and the formation of final residue, typically a metal oxide in the case of metal complexes. orientjchem.orgaristonpubs.com

The thermal decomposition of metal complexes involving pyridine and hydrazone-based ligands generally occurs in distinct stages. dergipark.org.trrsisinternational.org The initial weight loss, typically observed at lower temperatures (around 100-200°C), corresponds to the removal of lattice or coordinated water molecules. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand, this compound. The final stage of decomposition usually results in the formation of a stable metal oxide. orientjchem.org The thermal stability of these complexes is influenced by the nature of the metal ion and the coordination environment. aristonpubs.com

Table 1: Representative TGA Data for a Hypothetical Metal Complex of this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|---|

| 1 | 80 - 150 | 5.0 | Loss of lattice water molecules |

| 2 | 150 - 250 | 10.0 | Loss of coordinated water molecules |

| 3 | 250 - 450 | 45.0 | Decomposition of this compound ligand |

Note: This table is illustrative and based on typical thermal decomposition patterns of similar metal complexes.

Scanning Electron Microscopy (SEM) provides valuable information regarding the surface morphology and topography of this compound derivatives. This technique uses a focused beam of electrons to generate images of the sample's surface. SEM analysis can reveal details about the crystallinity, particle size, and shape of the synthesized compounds. For instance, in studies of related metal complexes, SEM has been used to observe the surface features and homogeneity of the materials.

Electrochemical and Surface Analysis Techniques (Cyclic Voltammetry, SERS, XPS)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of this compound and its derivatives. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The voltammogram provides information about the oxidation and reduction potentials of the analyte.

Studies on analogous compounds, such as 4-(hydroxymethyl)pyridine, have shown that the electrochemical oxidation is influenced by the scan rate and the nature of the electrode material. researchgate.net The oxidation process for these types of molecules is often diffusion-controlled. researchgate.net For this compound derivatives, CV can be employed to understand their electron transfer mechanisms, which is crucial for applications in areas like catalysis and sensor development. nih.govnih.gov The electrochemical behavior of hydrazine and its derivatives has been a subject of interest, and their oxidation often involves multi-electron transfer steps. pnu.ac.ir

Surface-Enhanced Raman Spectroscopy (SERS) offers enhanced vibrational spectra of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This technique can provide detailed information about the orientation and interaction of this compound derivatives with the metal surface. The SERS spectrum of pyridine, a core component of the target molecule, has been extensively studied and shows characteristic ring breathing modes that are sensitive to the adsorption environment and electrode potential. researchgate.netresearchgate.net By analyzing the shifts and intensity changes in the SERS bands, one can deduce the binding mechanism of the molecule to the surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide detailed information about the core-level binding energies of carbon (C 1s), nitrogen (N 1s), and any coordinated metal ions. Analysis of the N 1s spectrum is particularly insightful, as it can distinguish between the nitrogen atoms in the pyridine ring and the hydrazinyl group, providing information about their chemical environment and involvement in coordination or other interactions. pnnl.govresearchgate.net High-resolution XPS spectra can reveal subtle changes in the electronic structure of the molecule upon derivatization or complexation. rsc.org

Table 2: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Structural Moiety |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Aliphatic and Aromatic C-C, C-H |

| Nitrogen | N 1s | ~399.0 | Pyridinic Nitrogen |

Note: These are approximate binding energies and can vary based on the chemical environment and instrumental calibration.

Chromatographic Methods for Purity and Mixture Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is highly effective for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides detailed mass spectra that can be used for structural elucidation and identification by comparing with spectral libraries. cdc.govnih.gov

The successful GC-MS analysis of pyridine derivatives often requires optimization of chromatographic conditions, such as the choice of the capillary column and the temperature program. researchgate.net A non-polar or medium-polarity column is typically suitable for the separation of such compounds. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the methyl-hydrazine side chain and the pyridine ring.

Table 3: Expected Key Mass Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

|---|---|

| 123 | [M]+ (Molecular Ion) |

| 92 | [M - NHNH2]+ |

| 78 | [C5H4N]+ (Pyridine radical cation) |

Note: This table presents a hypothetical fragmentation pattern for qualitative analysis.

The use of an internal standard, such as a deuterated analog, can improve the accuracy and precision of quantitative GC-MS analysis. researchgate.net This technique is invaluable for quality control during the synthesis of this compound derivatives and for detecting impurities. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Hydrazinylmethyl)pyridine, and how do purification methods impact yield and purity?

- Methodological Answer : The compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using pyridinylboronic acids and halogenated precursors, followed by hydrazine functionalization. Purification typically involves column chromatography on silica gel to isolate light-yellow crystalline products . Key parameters affecting yield include reaction temperature (optimized at 80–100°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis, solvent evaporation under reduced pressure ensures high crystallinity suitable for X-ray diffraction studies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify hydrazine protons (δ 2.5–3.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling constants (e.g., ) confirm substituent orientation .

- X-Ray Diffraction : Monoclinic C2/c space group analysis reveals intermolecular interactions (e.g., C–H⋯π, π–π stacking at 3.6 Å) and molecular packing .

- HPLC : Purity ≥95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation via hydrazine oxidation under ambient light or humidity. Optimal storage involves inert atmospheres (Ar/N) at –20°C in amber vials. Accelerated aging tests (40°C/75% RH) show <5% decomposition over 6 months when stabilized with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the hydrazine group’s electron-donating effect activates the pyridine ring at the para position. Kinetic studies using nitrobenzene as a competing electrophile show a 7:1 preference for para-substitution due to resonance stabilization of the transition state .

Q. How do supramolecular interactions influence the crystal engineering of this compound?

- Methodological Answer : X-ray data show cyclic centrosymmetric dimers formed via C–H⋯π interactions (H⋯C = 2.74 Å). These dimers propagate into 1D chains along the c-axis, stabilized by π–π stacking (interplanar distance = 3.61 Å). Hirshfeld surface analysis quantifies contributions from H⋯H (62%), C⋯H (28%), and N⋯H (10%) interactions .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Molecular docking and MD simulations (AMBER force field) predict binding affinities with palladium catalysts. The hydrazine moiety’s lone pairs coordinate Pd(0), lowering the activation energy for oxidative addition. QSAR models correlate Hammett constants (σ = –0.15) with reaction rates in Suzuki couplings .

Q. How can this compound derivatives be optimized for antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on hydrazone derivatives show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) when electron-withdrawing groups (e.g., –NO) are introduced at the pyridine C3 position. Disk diffusion assays (24 h incubation) and time-kill curves validate bactericidal effects .

Q. What strategies resolve contradictions in reported synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.